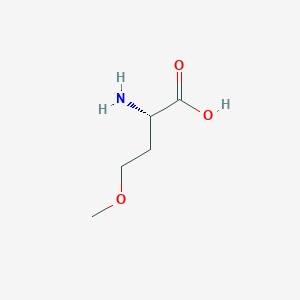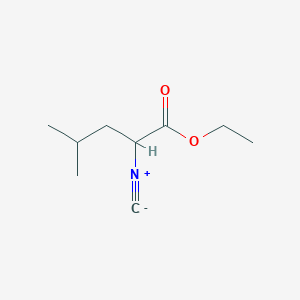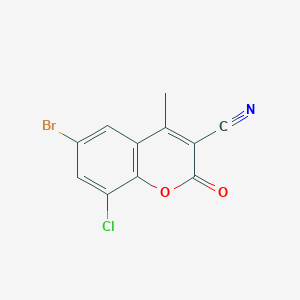
Methyl 3-(1H-imidazol-1-YL)benzoate
Overview
Description
“Methyl 3-(1H-imidazol-1-YL)benzoate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies. For instance, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated it for antihypertensive potential in rats . Another study reported the preparation of novel MOFs consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .Molecular Structure Analysis
The molecular structure of “Methyl 3-(1H-imidazol-1-YL)benzoate” can be represented by the empirical formula C11H10N2O2 . The molecule has a molecular weight of 202.21 .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
“Methyl 3-(1H-imidazol-1-YL)benzoate” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 124-127 °C .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are synthesized through regiocontrolled processes, and the bonds constructed during the formation of the imidazole are of particular interest . The synthesis of substituted imidazoles is strategically important due to their wide range of applications .
Pharmaceuticals
Imidazoles have traditional applications in pharmaceuticals . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Agrochemicals
Imidazoles are also used in agrochemicals . Their diverse range of chemical and biological properties make them suitable for various applications in this field .
Dyes for Solar Cells and Other Optical Applications
Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . Their unique properties make them ideal for these applications .
Functional Materials
Imidazoles are being deployed in the development of functional materials . Their versatility and utility in this area make them highly topical and necessary .
Catalysis
Imidazoles are used in catalysis . Their unique chemical structure allows them to facilitate various chemical reactions .
Mechanism of Action
Target of Action
Methyl 3-(1H-imidazol-1-YL)benzoate is a derivative of imidazole, a heterocyclic compound Similar compounds have been found to target bacterial proteins like ftsz, which plays a crucial role in bacterial cell division .
Mode of Action
It’s worth noting that imidazole derivatives have been found to interact with their targets and cause changes that can inhibit the growth of bacteria
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes due to their versatile structure
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of bacteria . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound
Safety and Hazards
Future Directions
The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “Methyl 3-(1H-imidazol-1-YL)benzoate” and other imidazole derivatives in various disease models.
properties
IUPAC Name |
methyl 3-imidazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-4-10(7-9)13-6-5-12-8-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINGXPWIXWOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-imidazol-1-YL)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)
![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)





![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide](/img/structure/B3041610.png)

